![molecular formula C28H36N2O5 B562681 (2R,3'S) Benazepril tert-Butyl Ester-d5 CAS No. 1356841-36-5](/img/structure/B562681.png)
(2R,3'S) Benazepril tert-Butyl Ester-d5
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Overview
Description
(2R,3'S) Benazepril tert-Butyl Ester-d5, commonly referred to as (2R,3'S)-benazepril-d5, is an important synthetic compound used in research and development. It is an ester derivative of the drug benazepril, a commonly used angiotensin-converting-enzyme (ACE) inhibitor. The “d5” suffix indicates that the compound contains deuterium, a stable isotope of hydrogen. This compound is used in research to study the biochemical and physiological effects of ACE inhibitors, as well as their mechanisms of action.
Scientific Research Applications
ACE Inhibitors and Cardiovascular Research
Benazepril is a nonsulfhydryl ACE inhibitor prodrug, converted in vivo to its active form, benazeprilat. Clinical studies indicate that Benazepril effectively decreases blood pressure in patients with mild to moderately severe hypertension. It has shown equivalent or better efficacy compared to other antihypertensives like captopril and enalapril in clinical trials. Its combination with hydrochlorothiazide or nifedipine has achieved greater blood pressure lowering, suitable for patients with severe hypertension. Moreover, Benazepril has been reported to have beneficial effects on cardiac function indices, improving clinical symptoms and exercise capacity in congestive heart failure patients. The tolerability of Benazepril in trials has been very good, with an incidence of adverse effects similar to placebo recipients, making it an effective alternative in hypertension management and potentially in congestive heart failure (Balfour & Goa, 1991).
Mechanism of Action
- By inhibiting ACE, this compound interferes with the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action ultimately leads to vasodilation and reduced blood pressure .
Target of Action
Mode of Action
properties
IUPAC Name |
ethyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23+/m0/s1/i6D,7D,8D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-CPHFMIRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747078 |
Source
|
Record name | Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356841-36-5 |
Source
|
Record name | Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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